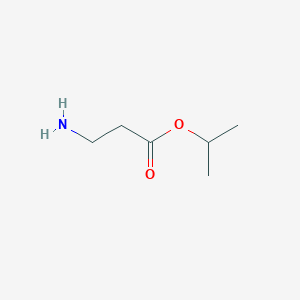

Isopropyl 3-aminopropanoate

Description

Significance of β-Amino Acid Derivatives in Organic and Medicinal Chemistry

β-Amino acid derivatives are fundamental building blocks in both organic and medicinal chemistry. acs.orghilarispublisher.com Their structural uniqueness allows them to serve as precursors for a wide array of pharmaceuticals, agrochemicals, and biologically active compounds. hilarispublisher.comresearchgate.nethilarispublisher.com In medicinal chemistry, peptides constructed from β-amino acids, known as β-peptides, are of particular importance. acs.orgacs.org These β-peptides often exhibit enhanced stability towards proteolytic enzymes compared to their natural α-peptide counterparts, a crucial attribute for improving the bioavailability and efficacy of peptide-based drugs. acs.orgnih.gov

The applications of β-amino acid derivatives are extensive; they are incorporated into molecules with a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and antitubercular properties. hilarispublisher.comhilarispublisher.com Furthermore, they are used to construct peptidomimetic oligomers and are key components in the synthesis of potent enzyme inhibitors. researchgate.netmdpi.com The ability of β-amino acids to form stable, predictable secondary structures like helices and sheets makes them valuable tools in molecular recognition and the study of bimolecular structures. hilarispublisher.comacs.org Their role as chiral starting materials and catalysts in organic synthesis further underscores their significance. hilarispublisher.comcymitquimica.com

Overview of Isopropyl 3-aminopropanoate as a Key β-Amino Ester Scaffold

This compound, an ester of β-alanine, serves as a key exemplar of a β-amino ester scaffold. smolecule.comchemical-suppliers.eu It is a chemical compound frequently utilized in research and development, often in the form of its hydrochloride salt for improved stability and handling. smolecule.comsigmaaldrich.com As a building block, it is incorporated into synthetic pathways to create more complex organic molecules, including novel drug candidates and other bioactive compounds. smolecule.com

The structure of this compound allows it to be used in various chemical applications. It can function as a biochemical tool in proteomics and metabolic studies, potentially acting as a substrate or inhibitor in enzymatic reactions to help elucidate enzyme kinetics and mechanisms. smolecule.com In medicinal chemistry, its framework is suitable for creating prodrugs, where the molecule is conjugated to an active drug to enhance properties like solubility or targeted delivery. smolecule.com Furthermore, in the field of asymmetric synthesis, it can be employed as a chiral auxiliary to produce optically pure products. smolecule.com

Below are the key chemical properties of this compound Hydrochloride:

| Property | Value |

| IUPAC Name | This compound hydrochloride sigmaaldrich.com |

| CAS Number | 51871-17-1 chemical-suppliers.eu |

| Molecular Formula | C₆H₁₄ClNO₂ smolecule.com |

| Molecular Weight | 167.63 g/mol smolecule.comchemical-suppliers.eu |

| Physical Form | Powder sigmaaldrich.com |

| Boiling Point | 177.5°C at 760 mmHg chemical-suppliers.eu |

| Density | 0.97 g/cm³ chemical-suppliers.eu |

Historical Context of β-Amino Esters in Synthetic Methodologies

The synthesis of β-amino acids and their esters has been a subject of chemical research for many decades, leading to the development of several foundational methodologies. nih.gov One of the most direct and established strategies for preparing β-amino acid esters is the Michael addition, which involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. acs.orgmdpi.com This method remains a cornerstone in the field.

Another classical approach is the Arndt-Eistert homologation, a two-step process that extends an α-amino acid to its corresponding β-amino acid, which can then be esterified. acs.orgnih.gov The Mannich reaction, involving the aminoalkylation of an acidic proton located on a carbon atom, also represents a straightforward and reliable method for synthesizing these compounds. acs.org The Reformatsky reaction, which utilizes an organozinc reagent derived from an α-halo ester, has also been adapted for the synthesis of β-amino esters. nih.gov

These seminal methods have laid the groundwork for more advanced and stereoselective synthetic strategies.

| Synthetic Methodology | Brief Description |

| Michael Addition | Conjugate addition of a nitrogen nucleophile (like an amine) to an α,β-unsaturated carbonyl compound. acs.orgmdpi.com |

| Arndt-Eistert Homologation | A sequence that converts a carboxylic acid to its next higher homolog, often applied to α-amino acids to produce β-amino acids. acs.orgnih.gov |

| Mannich Reaction | An aminoalkylation reaction involving an amine, formaldehyde (B43269) (or another aldehyde), and a carbanion equivalent. acs.org |

| Reformatsky Reaction | Involves the addition of an organozinc enolate, formed from an α-halo ester and zinc dust, to an imine. nih.gov |

| Hydrogenation of Enamines | Catalytic hydrogenation of the double bond in an enamine precursor to yield the saturated amine. acs.orgnih.gov |

Current Research Landscape and Challenges for β-Amino Acid Ester Synthesis

The contemporary research landscape for β-amino acid ester synthesis is focused on developing more efficient, sustainable, and stereoselective methods. mdpi.com A significant challenge lies in overcoming the limitations of traditional methods, which can require harsh conditions or stoichiometric reagents. acs.orghokudai.ac.jp Consequently, there is a strong emphasis on the development of catalytic asymmetric syntheses that can generate chiral β-amino esters with high enantioselectivity, as these are crucial for pharmaceutical applications. hilarispublisher.comnih.govchinesechemsoc.org

Recent innovations include the use of photoredox catalysis. For instance, a novel method has been developed for the synthesis of β-amino acid derivatives from aminoalkenes and carbon dioxide (CO₂) under mild conditions using blue LED irradiation, offering a greener alternative to traditional carboxylation methods. acs.orghokudai.ac.jp Another area of active research is biocatalysis, where enzymes like lipases are used to catalyze reactions such as the Michael addition. mdpi.com These enzymatic methods are often performed in environmentally benign solvents and can be integrated into continuous-flow systems for efficient and scalable production. mdpi.com

Despite these advances, several challenges persist. The synthesis of sterically congested β-amino acids, particularly those with quaternary α-carbon centers, remains difficult. rsc.org Furthermore, the direct catalytic asymmetric addition of simple nitrogen nucleophiles to less reactive α,β-unsaturated esters and amides is still a formidable obstacle, often requiring the pre-installation of activating groups. chinesechemsoc.org Future research will likely continue to target the development of general and highly selective catalytic systems to address these ongoing challenges.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

propan-2-yl 3-aminopropanoate |

InChI |

InChI=1S/C6H13NO2/c1-5(2)9-6(8)3-4-7/h5H,3-4,7H2,1-2H3 |

InChI Key |

ZOPZESRASFRAIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CCN |

Origin of Product |

United States |

Synthetic Methodologies for Isopropyl 3 Aminopropanoate and Analogues

Direct Esterification Approaches

Direct esterification, often referred to as Fischer esterification, is a fundamental method for producing esters by reacting a carboxylic acid with an alcohol. vvc.edu This approach is widely applied in the synthesis of amino acid esters, including Isopropyl 3-aminopropanoate.

Acid-Catalyzed Esterification of 3-Aminopropanoic Acid with Isopropanol (B130326)

The most direct synthesis of this compound involves the reaction of 3-aminopropanoic acid (also known as β-alanine) with isopropanol. smolecule.com This reaction is an equilibrium process and requires a catalyst, typically a strong acid, to proceed at a reasonable rate. vvc.edu The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of isopropanol. The reaction produces water as a byproduct, which must often be removed to shift the equilibrium towards the formation of the ester product. vvc.edu The resulting ester is often converted to its hydrochloride salt for improved stability and handling. smolecule.com

Optimized Reaction Conditions and Yields

The efficiency and yield of the esterification reaction are highly dependent on several parameters, including temperature, reactant molar ratios, and catalyst concentration.

Temperature: Increasing the reaction temperature generally accelerates the rate of esterification. Studies on similar esterification reactions have shown that raising the temperature from 40°C to 60°C can significantly increase the ester yield. d-nb.info For the synthesis of L-alanine isopropyl ester, a reaction temperature of 40-45°C has been utilized effectively. google.com However, excessively high temperatures can lead to side reactions and decomposition. d-nb.info

Reactant Ratio: Using an excess of one reactant, typically the alcohol (isopropanol), can shift the reaction equilibrium to favor the product, thereby increasing the yield. dtic.mil

Catalyst Loading: The concentration of the catalyst plays a crucial role. For heterogeneous catalysts, an increase in catalyst loading from 5% to 7% has been shown to improve conversion yield from 86.81% to 94.92% by increasing the number of available active sites. eeer.org However, a further increase can sometimes lead to a decrease in yield, as esterification is a reversible reaction. eeer.org

Yields: Under optimized conditions, high yields can be achieved. For instance, the synthesis of L-alanine isopropyl ester hydrochloride using a catalytic system of thionyl chloride and alumina (B75360) reports yields as high as 92.5% with a product purity of 99.4%. google.com

Table 1: Effect of Reaction Temperature on Esterification Yield This table is based on data for analogous short-chain fatty acid esterification, illustrating the general principle.

| Temperature (°C) | Approximate Yield Range (%) | Reference |

|---|---|---|

| 40 | ~55-65 | d-nb.info |

| 50 | ~60-80 | d-nb.info |

| 60 | ~65-84 | d-nb.info |

Role of Catalysts in Esterification Efficiency

The choice of catalyst is paramount in direct esterification. While traditional homogeneous strong acids are effective, research has expanded to include a variety of catalytic systems to improve efficiency, selectivity, and ease of recovery.

Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and organic sulfonic acids such as p-toluenesulfonic acid (pTSA) are common catalysts. vvc.edugoogle.comgoogle.com Their presence significantly increases the reaction rate compared to an uncatalyzed reaction. For example, the yield of isopropyl 3-phenylpropionate (B1229125) was found to be substantially higher when pTSA was used as a catalyst in a dicyclohexylcarbodiimide (B1669883) (DCC) mediated esterification. google.com

Heterogeneous and Advanced Catalysts: To overcome the separation and corrosion issues associated with homogeneous catalysts, solid acid catalysts have been developed. These include:

Phosphotungstic Acid (PTA) Composites: Bifunctional catalysts formed by combining basic amino acids with PTA have shown high catalytic activity in esterification reactions. eeer.org

Supported Nanoparticles: Iron oxide nanoparticles supported on materials like SBA-15 have been used as efficient and recoverable catalysts for solvent-free esterification of various carboxylic acids. nih.gov

Table 2: Comparison of Catalytic Systems for Esterification

| Catalyst System | Key Features | Reference |

|---|---|---|

| p-Toluenesulfonic acid (pTSA) | Strong organic acid; significantly improves yield in DCC-mediated reactions. | google.com |

| Thionyl Chloride / Alumina | Reduces consumption of corrosive SOCl₂; catalyst is recoverable; high yields reported. | google.com |

| Amino Acid / Phosphotungstic Acid | Bifunctional (acid/base) heterogeneous catalyst; high conversion yields. | eeer.org |

| Supported Iron Oxide Nanoparticles | Efficient, recoverable heterogeneous catalyst; enables solvent-free conditions. | nih.gov |

Solvent Effects and Reaction Kinetics

The solvent can influence reaction kinetics and equilibrium position. In many esterification protocols, an excess of the alcohol reactant (isopropanol) can also serve as the solvent. dtic.mil Alternatively, inert solvents may be used. The use of pyridine (B92270) as a solvent has been shown to be effective, particularly in DCC-promoted esterifications. google.com Solvent-free conditions are also possible, especially with the use of robust heterogeneous catalysts, which simplifies the workup and reduces waste. nih.gov The kinetics of the reaction often follow a reversible second-order model, where the rate is dependent on the concentrations of both the protonated carboxylic acid and the alcohol. Removing water, one of the products, is a key kinetic and thermodynamic driver for achieving high conversion. vvc.edu In some cases, the choice of solvent can affect product recovery; for example, beta-alanine (B559535) crystallization has been studied in isopropanol-water mixtures, highlighting the importance of solvent properties in downstream processing. researchgate.net

Amination Reactions for β-Amino Ester Formation

An alternative and powerful strategy for synthesizing β-amino esters is through the conjugate addition of an amine to an α,β-unsaturated ester. This method, known as an aza-Michael addition, builds the molecule by forming the crucial C-N bond. upc.edu

Synthesis from Isopropyl Acrylate (B77674) via Amination

This compound can be synthesized by the addition of ammonia (B1221849) or a primary amine to isopropyl acrylate. smolecule.com This reaction is a classic example of an aza-Michael addition, where the amine acts as a nucleophile (a Michael donor) and the acrylate ester serves as the electrophilic Michael acceptor. upc.edu

The reaction is often self-catalyzed, as the amine can function as both the nucleophile and the base catalyst. upc.edu However, external bases can also be used to increase the reaction rate. google.com The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating (e.g., up to 100°C) to increase the rate. google.com The process is known for its favorable kinetics and potential for high yields. upc.edu

Research into Michael additions has explored various ways to optimize the reaction, including:

Microwave Irradiation: The use of microwaves has been shown to significantly decrease reaction times and increase yields for the addition of amines to acrylates. nih.gov

Enzymatic Catalysis: Lipases have been successfully employed as catalysts for the Michael addition of amines to acrylates, offering a green and selective alternative. Studies on these enzymatic reactions have investigated the effects of solvent, temperature, and substrate ratios on the yield. mdpi.com For example, in one such system, a temperature of 35°C and a 1:4 molar ratio of amine to acrylate provided the optimal yield of 80.3%. mdpi.com

Use of Ammonia and Amine Reagents

A primary direct method for synthesizing this compound involves the use of ammonia or other amine reagents. The most common approach is the aza-Michael addition (or conjugate addition) of ammonia to an acrylate precursor. In this reaction, ammonia acts as a nucleophile, attacking the β-carbon of an activated alkene, such as isopropyl acrylate. This method directly forms the carbon-nitrogen bond at the desired position to yield the target β-amino ester. The general transformation involves the reaction of isopropyl acrylate with ammonia under specific conditions to yield this compound. smolecule.com

A related synthesis for an analogue, isopropyl 3-aminocrotonate, involves reacting isopropyl acetoacetate (B1235776) with an excess of ammonia gas. google.com This process, while leading to a different final product (an enamine), demonstrates a similar principle of using ammonia to introduce the amino group onto an ester backbone. google.com The reaction of acetone (B3395972) with hydrogen and ammonia over a nickel-based catalyst is another example of using ammonia to produce amines, in this case, isopropylamine (B41738). google.com

Chemo- and Regioselectivity Considerations

Selectivity is a critical concept in the synthesis of molecules with multiple functional groups or reactive sites. abo.fi In the context of synthesizing this compound, both chemoselectivity and regioselectivity are paramount. slideshare.net

Regioselectivity refers to the preferential reaction at one of two or more possible sites. The aza-Michael addition of ammonia to isopropyl acrylate is a classic example of a highly regioselective reaction. The nucleophilic ammonia selectively attacks the β-carbon of the carbon-carbon double bond, rather than the α-carbon or the carbonyl carbon of the ester group. This selectivity is governed by the electronic properties of the α,β-unsaturated ester system, where the β-carbon is rendered electrophilic through conjugation.

Chemoselectivity is the ability of a reagent to react with one functional group in preference to another. slideshare.netnih.gov In the synthesis from isopropyl acrylate, the reaction is chemoselective because the amine adds across the activated alkene (the Michael acceptor) while leaving the ester functional group intact. smolecule.com Achieving this requires careful control of reaction conditions, as amines can potentially react with esters via aminolysis, especially at higher temperatures. The use of protecting groups is a common strategy to achieve chemoselectivity when multiple reactive functional groups are present. abo.fi

Indirect Synthetic Routes

Indirect routes offer alternative pathways to this compound, often starting from more complex precursors or utilizing multi-step reaction sequences.

One of the most straightforward indirect methods for preparing this compound is through the esterification of its corresponding β-amino acid precursor, 3-aminopropanoic acid (also known as β-alanine). smolecule.com This reaction is a classic Fischer esterification, where the carboxylic acid is reacted with isopropanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. smolecule.com The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the isopropanol. Water is eliminated, and the isopropyl ester is formed. This method is advantageous when the parent β-amino acid is readily available and cost-effective.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the initial components. researchgate.net These reactions are valued for their atom economy and ability to rapidly generate molecular complexity. researchgate.net

Several MCRs can be employed to assemble the core structure of β-amino acids and their esters:

Mannich Reaction : This is a three-component condensation involving an aldehyde, an amine (like ammonia), and a carbonyl compound containing an enolizable proton (the enolate precursor). rasayanjournal.co.in For the synthesis of β-amino esters, a ketene (B1206846) silyl (B83357) acetal (B89532) can be used as the enolate equivalent. The reaction proceeds via the formation of an imine from the aldehyde and amine, which is then attacked by the enolate to form the β-amino carbonyl skeleton. rasayanjournal.co.inrsc.org

Ugi Reaction : The Ugi four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By using a β-amino acid as the bifunctional input (containing both the amine and carboxylic acid groups), the reaction can proceed as a three-component process to yield complex peptidomimetics. beilstein-journals.org

Passerini-type Reactions : A variation of the Passerini reaction using acyl cyanides, isonitriles, and carboxylic acids can lead to the synthesis of β-amino acid diamides, which are closely related precursors. acs.org

This compound is a basic compound due to its primary amine group. For ease of handling, purification, and to improve stability, it is often converted into a salt form. The most common salt is the hydrochloride. scbt.comsigmaaldrich.com This is achieved by reacting the free base form of this compound with hydrochloric acid (HCl). smolecule.com The lone pair of electrons on the nitrogen atom of the amine group accepts a proton from HCl, forming a positively charged ammonium (B1175870) ion and a chloride counter-ion. The resulting this compound hydrochloride is typically a stable, crystalline solid that is more soluble in water than the free base. smolecule.comscbt.com

Biocatalytic and Enzymatic Synthesis

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions. researchgate.net

Enzymatic methods have been successfully applied to the synthesis of β-amino acid esters. A prominent strategy is the lipase-catalyzed Michael addition of amines to acrylates. mdpi.com For instance, Lipase (B570770) TL IM from Thermomyces lanuginosus has been shown to effectively catalyze the reaction between aromatic amines and various acrylates in methanol (B129727) at 35°C, providing the corresponding β-amino acid esters in a continuous-flow microreactor system. researchgate.netmdpi.com This approach is noted for its green reaction conditions and short residence times. mdpi.com

Table 1: Biocatalytic Synthesis of β-Amino Acid Esters via Michael Addition

| Enzyme | Amine Substrate | Acrylate Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Lipozyme TL IM | Aniline | Methyl Acrylate | Methanol | 35 | ~80 | mdpi.com |

| Lipozyme TL IM | Aniline | Ethyl Acrylate | Methanol | 35 | ~75 | mdpi.com |

| Lipozyme TL IM | Aniline | Butyl Acrylate | Methanol | 35 | ~78 | mdpi.com |

Furthermore, enzymes are widely used for the kinetic resolution of racemic mixtures of β-amino esters to produce enantiomerically pure compounds. beilstein-journals.orgresearchgate.net Lipases, such as Candida antarctica lipase B (CAL-B) and lipase from Pseudomonas cepacia (lipase PS), are particularly effective. beilstein-journals.orgnih.govmdpi.com In these resolutions, the enzyme selectively catalyzes the hydrolysis or acylation of one enantiomer in the racemic mixture, leaving the other unreacted. This allows for the separation of the two enantiomers, which is crucial for pharmaceutical applications where only one enantiomer is biologically active. beilstein-journals.orgmdpi.com

Table 2: Examples of Enzymatic Resolution of β-Amino Esters

| Enzyme | Substrate | Method | Key Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Lipase PSIM | Racemic ethyl (±)-3-amino-3-(4-fluorophenyl)propanoate HCl | Hydrolysis | iPr₂O, 45°C, H₂O | (R)-ester and (S)-acid with ≥99% ee | mdpi.com |

| CAL-B | Racemic N-benzylated-β³-amino esters | Hydrolysis | Mechanochemical (ball-milling) | High ee (up to 98%) of the resulting β-amino acid | beilstein-journals.org |

| CAL-B | Racemic hydroxy-substituted β-amino esters | Hydrolysis | t-BuOMe, 60°C, H₂O | Moderate to good ee (≥52%) for the unreacted amino esters | nih.gov |

Lipase-Catalyzed Esterification and Transesterification Pathways

Lipases are versatile enzymes that can catalyze both the hydrolysis of esters and, under specific conditions, the reverse reactions of esterification and transesterification. nih.govgoogle.com These enzymatic methods are considered green alternatives to traditional chemical synthesis.

Esterification:

The direct esterification of 3-aminopropanoic acid with isopropanol, catalyzed by a lipase, presents a straightforward route to this compound. Lipases such as those from Candida antarctica (often immobilized as Novozym 435) are frequently used for such transformations. ekb.eg The reaction involves the enzyme facilitating the condensation of the carboxylic acid and the alcohol, with the removal of water to drive the equilibrium towards the ester product. The use of solvent-free systems or organic solvents that are compatible with the enzyme is common. ekb.eg For instance, the synthesis of isopropyl laurate has been optimized in a solvent-free system using immobilized Candida antarctica lipase, highlighting the feasibility of this approach for other isopropyl esters. ekb.eg

Transesterification:

Transesterification, or alcoholysis, is another lipase-catalyzed pathway where an existing ester is converted into another by reaction with an alcohol. For the synthesis of this compound, a potential route would involve the transesterification of a different ester of 3-aminopropanoic acid (e.g., methyl or ethyl 3-aminopropanoate) with isopropanol. Lipases, particularly immobilized preparations like Lipozyme TL IM, have been shown to be effective catalysts for transesterification reactions, such as in the production of structured lipids. jmbfs.org This method can be advantageous when the starting ester is more readily available or when seeking to avoid the production of water, which can sometimes complicate enzyme stability and reaction equilibrium. researchgate.net The general scheme for lipase-catalyzed transesterification involves the formation of an acyl-enzyme intermediate, which then reacts with the new alcohol to release the desired ester. researchgate.net

Kinetic Resolution Strategies for Enantiomerically Pure β-Amino Acid Esters

Chiral β-amino acid esters are of immense interest, and enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure forms. u-szeged.hu This strategy relies on the ability of a lipase to selectively acylate or deacylate one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

Lipase-catalyzed kinetic resolution can be applied to racemic this compound or its precursors. For example, in a resolution via N-acylation, a racemic β-amino ester is treated with an acyl donor in the presence of a lipase. The enzyme will selectively catalyze the acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Lipases from Burkholderia cepacia (formerly Pseudomonas cepacia) and Candida antarctica Lipase B (CAL-B) are known to be effective in such resolutions. u-szeged.hursc.org

A study on the kinetic resolution of various β-amino acid derivatives demonstrated that lipase PSIM from Burkholderia cepacia could efficiently resolve racemic β-amino carboxylic ester hydrochloride salts through hydrolysis, yielding the unreacted (R)-esters and the (S)-amino acid products with excellent enantiomeric excess (ee ≥ 99%). mdpi.com Another approach involves a chemoenzymatic reaction sequence where a thermal aza-Michael addition to form the racemic ester is followed by a lipase-catalyzed aminolysis for kinetic resolution, achieving excellent ee values of >99% at 60% conversion. nih.gov

The choice of solvent can significantly impact the enantioselectivity of the resolution. For instance, in the resolution of ethyl 3-amino-2-ethylpropanoate, polar solvents like tert-amyl alcohol (TAA) led to slow but highly enantioselective reactions (E > 200). u-szeged.hu

Optimization of Biocatalytic Reaction Parameters

To achieve high yields and enantioselectivity in the biocatalytic synthesis of this compound, optimization of various reaction parameters is crucial. mdpi.comdtu.dk Key parameters include the choice of lipase, enzyme concentration, temperature, pH, substrate molar ratio, and the presence of a solvent or water content.

For lipase-catalyzed esterification, the removal of water is a critical factor in driving the reaction towards product formation. This can be achieved by using molecular sieves, as demonstrated in the synthesis of isopropyl laurate where 10% (w/w) molecular sieves were found to be optimal. ekb.eg The same study also identified an optimal enzyme load of 4% (w/w) of Novozym 435 and an isopropanol to lauric acid molar ratio of 15:1. ekb.eg

Temperature and pH also play a significant role in enzyme activity and stability. For instance, the optimal temperature for lipase-catalyzed transesterification for biodiesel production was found to be 40°C. tarjomeplus.com In another study, the optimal temperature for a lipase entrapped in a hydrogel was 45°C, with the optimal pH being 8. nih.gov The optimization of these parameters is often conducted using statistical methods like response surface methodology (RSM) to efficiently map the effects of multiple variables. ekb.eg

In kinetic resolutions, temperature can be adjusted to balance reaction rate and enantioselectivity. For the resolution of ethyl 3-amino-2-ethylpropanoate, a lower temperature of 4°C was used in tert-amyl alcohol to achieve good selectivity. u-szeged.hu

Stereoselective Synthesis of Chiral β-Amino Esters

Beyond enzymatic methods, several stereoselective chemical strategies have been developed to access enantiomerically pure β-amino esters. These methods often involve the use of chiral auxiliaries, organocatalysts, or diastereoselective reactions.

Asymmetric Approaches to β-Amino Acid Derivatives

A variety of asymmetric approaches have been developed for the synthesis of chiral β-amino acid derivatives. hilarispublisher.com The aza-Michael reaction, which involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a prominent method. acs.org Another powerful technique is the asymmetric Mannich reaction, which can produce chiral β-amino esters in high yields and with excellent enantiomeric excesses. nih.govacs.org For instance, the reaction of 3-indolinone-2-carboxylates with N-Boc-benzaldimines, catalyzed by a chiral bifunctional thiourea (B124793) catalyst, has been shown to be effective. nih.gov

Furthermore, biocatalytic approaches using ω-transaminases have gained traction for the asymmetric synthesis of chiral β-amino esters from the corresponding β-keto esters. researchgate.net These enzymes can achieve high yields and enantioselectivity, although their activity can be limited by steric hindrance in the substrates. researchgate.net

| Asymmetric Approach | Catalyst/Reagent | Key Features |

| Aza-Michael Reaction | Chiral Auxiliary (e.g., (S,S)-(+)-pseudoephedrine) | Good yields and diastereoselectivities. acs.org |

| Mannich Reaction | Chiral Bifunctional Thiourea Catalyst | Good yields and excellent enantiomeric excesses (up to 99%). nih.gov |

| Transamination | ω-Transaminase Variants | High yield and enantioselectivity for bulky β-amino esters. researchgate.net |

Chiral Auxiliary and Organocatalysis in Enantioselective Transformations

Chiral Auxiliaries:

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry. In the context of β-amino ester synthesis, a chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. A notable example is the use of (S,S)-(+)-pseudoephedrine as a chiral auxiliary in the aza-Michael reaction. acs.orgnih.gov The pseudoephedrine is attached to an α,β-unsaturated system to form a chiral amide. The subsequent conjugate addition of a nitrogen nucleophile proceeds with high diastereoselectivity due to the steric influence of the auxiliary. The auxiliary can then be cleaved to yield the chiral β-amino amide, which can be further converted to the corresponding ester. acs.org

Organocatalysis:

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysts. hilarispublisher.com For the synthesis of chiral β-amino esters, bifunctional organocatalysts, such as those derived from thiourea and cinchona alkaloids, have proven to be highly effective. nih.govacs.org These catalysts can activate both the nucleophile and the electrophile through non-covalent interactions, such as hydrogen bonding, to create a highly organized transition state. This leads to high levels of enantioselectivity in reactions like the Mannich reaction. nih.gov For example, a thiourea catalyst derived from trans-(R,R)-1,2-diaminocyclohexane has been used to synthesize chiral β-amino esters with up to 99% ee. nih.govacs.org

Diastereoselective Alkylation Strategies

Diastereoselective alkylation of β-amino ester enolates is a powerful method for introducing a substituent at the α-position with stereocontrol. acs.orgnih.gov This strategy is particularly useful for synthesizing α-substituted-β-amino esters from readily available β-amino esters. The reaction typically involves the deprotonation of the α-carbon of a chiral β-amino ester to form a lithium enolate, which then reacts with an alkylating agent. acs.orgcornell.edu

The stereoselectivity of the alkylation is often high, and mechanistic studies have revealed that the lithium enolates can exist as hexameric aggregates in solution. acs.orgnih.govcornell.edu The alkylation is believed to occur directly from these hexamers. acs.org The use of an unprotected amino group in this reaction is a notable feature, simplifying the synthetic sequence. acs.orgcornell.edu This method has been applied in the preparative-scale synthesis of complex molecules, demonstrating its utility. acs.orgcornell.edu

| Alkylation Strategy | Key Reagents | Stereocontrol |

| Diastereoselective α-alkylation | Lithium Hexamethyldisilazide (LiHMDS), Alkyl Halide | High diastereoselectivity (e.g., 17:1). cornell.edu |

Chemical Reactivity and Transformational Chemistry

Hydrolytic Stability and Degradation Pathways

The presence of an ester linkage makes Isopropyl 3-aminopropanoate susceptible to hydrolysis, a reaction that cleaves the ester back to its constituent carboxylic acid and alcohol. The stability of the ester is highly dependent on the chemical environment, particularly pH. researchgate.net

The hydrolysis of this compound can proceed through different mechanisms depending on the pH of the solution. dalalinstitute.com Both acid- and base-catalyzed pathways are significant degradation routes. researchgate.netwikipedia.org

Under acidic conditions , the hydrolysis is a reversible process, essentially the reverse of Fischer esterification. wikipedia.orgcommonorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. study.com Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then eliminates isopropanol (B130326) to yield 3-aminopropanoic acid (β-alanine). The presence of excess water is used to drive the equilibrium toward the hydrolysis products. commonorganicchemistry.comstudy.com

Under basic conditions , the hydrolysis, known as saponification, is effectively an irreversible reaction. dalalinstitute.comwikipedia.org The hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. study.com This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the isopropoxide anion as the leaving group. The isopropoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid to yield the carboxylate salt (3-aminopropanoate) and isopropanol. wikipedia.org Because the final carboxylate is resonance-stabilized and cannot be attacked by the weakly nucleophilic alcohol, the reaction proceeds to completion. wikipedia.org

| Condition | Catalyst/Reagent | Key Steps | Reversibility | Products |

| Acidic | Acid (e.g., H₃O⁺) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Elimination of isopropanol. | Reversible commonorganicchemistry.com | 3-Aminopropanoic acid, Isopropanol |

| Basic | Base (e.g., OH⁻) | 1. Nucleophilic attack by hydroxide. 2. Elimination of isopropoxide. 3. Deprotonation of carboxylic acid. | Irreversible wikipedia.org | 3-Aminopropanoate salt, Isopropanol |

The rate of hydrolysis of this compound is significantly influenced by pH. researchgate.netnih.gov Generally, ester hydrolysis exhibits a U-shaped pH-rate profile, where the rate of degradation is slowest in the neutral to slightly acidic pH range and increases under both strongly acidic and strongly alkaline conditions. semanticscholar.org

In acidic solutions (low pH) , the rate of hydrolysis is proportional to the concentration of hydronium ions. The catalytic effect of acid accelerates the cleavage of the ester bond. nih.govsemanticscholar.org

In alkaline solutions (high pH) , the degradation rate is dependent on the concentration of hydroxide ions. researchgate.net The base-catalyzed pathway is often faster than the acid-catalyzed one due to the strong nucleophilicity of the hydroxide ion. study.com

Studies on similar compounds show that the greatest stability is typically found in a pH range of approximately 3 to 5. nih.govsemanticscholar.org Outside of this range, the degradation kinetics accelerate, leading to a shorter half-life for the compound. The specific pH of maximum stability for this compound would require empirical kinetic studies, but it is expected to follow this general principle.

The stability of this compound against oxidative and photolytic degradation is another critical aspect of its chemical profile. While specific studies on this molecule are not extensively detailed, general principles of organic chemistry suggest potential degradation pathways.

Oxidative stability concerns the compound's reactivity with oxidizing agents. The primary amino group could be susceptible to oxidation, potentially leading to the formation of imines, nitroso compounds, or other degradation products. The tertiary carbon of the isopropyl group could also be a site for radical-mediated oxidation.

Amino Group Transformations

The primary amino group in this compound is a key site for synthetic transformations, allowing for the construction of more complex molecules.

The nucleophilic primary amine of this compound can readily participate in amidation reactions to form amide bonds. This is a cornerstone of peptide synthesis, where the compound can act as a building block. bachem.com In this context, the isopropyl ester serves as a protecting group for the carboxyl terminus of the β-alanine moiety.

The formation of an amide bond requires the activation of a carboxylic acid partner. nih.gov This is typically achieved using coupling reagents, which convert the hydroxyl group of the carboxylic acid into a better leaving group. luxembourg-bio.com The amine of this compound then attacks the activated carbonyl carbon, leading to the formation of a new peptide bond. bachem.com

Common coupling reagents and systems used for this transformation include:

Carbodiimides: Such as Dicyclohexylcarbodiimide (B1669883) (DCC) or Diisopropylcarbodiimide (DIC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and racemization. bachem.com

Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU) are highly efficient reagents that promote rapid coupling with high yields. luxembourg-bio.com

This reaction is fundamental for incorporating the β-alanine structure into peptides or other complex organic molecules. nih.govresearchgate.net

| Reagent Class | Examples | Function |

| Carbodiimides | DCC, DIC | Activate carboxylic acids to form a reactive O-acylisourea intermediate. bachem.com |

| Onium Salts | HATU, HBTU, PyBOP | Form highly reactive active esters, facilitating rapid and efficient amide bond formation. luxembourg-bio.com |

| Additives | HOBt, Oxyma Pure | Suppress side reactions and reduce the risk of racemization during coupling. bachem.com |

Transamination is a biochemical process involving the transfer of an amino group from an amino acid to a keto acid, catalyzed by enzymes called transaminases (or aminotransferases). topic-breakdown.com The amino group of this compound can potentially undergo such a transformation.

In a hypothetical transamination reaction, the amino group from this compound would be transferred to an α-keto acid (e.g., α-ketoglutarate), resulting in the formation of a new amino acid (e.g., glutamate) and Isopropyl 3-oxopropanoate. These reactions are typically reversible.

In synthetic biocatalysis, transaminases are widely used for the production of chiral amines. researchgate.net Often, a simple and inexpensive amine like isopropylamine (B41738) is used in large excess as the amine donor to drive the equilibrium towards the desired product. nih.govrsc.org Conversely, this compound could serve as the amine donor in a similar enzymatic process to synthesize other valuable amino compounds.

Ester Group Transformations

The presence of the β-amino group can influence the reaction. In poly(β-amino ester)s, unreacted amine groups within the polymer structure can act as internal catalysts, activating the alcohol and facilitating the transesterification process. nih.gov This catalytic effect is also relevant for the monomeric ester. The reaction rate is dependent on the structure of the alcohol, with primary alcohols generally reacting faster than secondary or tertiary alcohols. nih.gov

Microwave-assisted transesterification has been shown to significantly accelerate the synthesis of isopropyl esters from triglycerides and isopropanol, achieving high yields in minutes compared to hours required for conventional methods. ui.ac.idui.ac.idcbiore.id While this applies to the synthesis of this compound, the reverse reaction is equally subject to these conditions.

The table below summarizes various conditions for transesterification reactions involving esters, which are applicable to this compound.

| Catalyst | Alcohol | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Internal Amine (in PβAEs) | Ethanol | Anhydrous solvent | Unreacted amines catalyze degradation of poly(β-amino ester)s via transesterification. | nih.gov |

| None (Catalyst-free) | Hydroxylated acrylates | Thermal activation | β-amino esters are activated for transesterification, enabling reprocessing of vitrimer polymers. | mdpi.com |

| 3-Nitrobenzeneboronic acid | Various alcohols | Solvent-free or in acetonitrile | Efficient and selective transesterification of β-keto esters with high yields. | researchgate.net |

| Lipase (B570770) TL IM | Methanol (B129727) | Continuous-flow microreactor, 35 °C | Enzymatic synthesis of β-amino acid esters via Michael addition, demonstrating lipase activity. | mdpi.com |

| Potassium Hydroxide (KOH) | Isopropanol | Microwave irradiation, 70 °C | High yield (80.5%) of fatty acid isopropyl esters achieved in 5 minutes. | ui.ac.idui.ac.id |

The ester functionality of this compound can be reduced to a primary alcohol, yielding the corresponding γ-amino alcohol, 3-aminopropan-1-ol. This transformation is a valuable synthetic route to amino alcohols, which are important building blocks in medicinal chemistry and materials science. organic-chemistry.org

The reduction of esters typically requires strong reducing agents due to the lower reactivity of the ester carbonyl group compared to aldehydes or ketones.

Common Reducing Agents and Methods:

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful and commonly used reagent for the reduction of esters to primary alcohols. The reaction is typically carried out in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF).

Sodium Borohydride (B1222165) (NaBH₄): While generally less reactive than LiAlH₄, sodium borohydride can effectively reduce esters under specific conditions. google.com For instance, the reduction can be performed in the presence of additives or at elevated temperatures. scielo.br A process using NaBH₄ with dipotassium (B57713) hydrogen orthophosphate in an aqueous isopropyl alcohol solution has been reported as an efficient and environmentally benign method for reducing various esters to alcohols. zenodo.org

Diisobutylaluminium Hydride (DIBAL-H): At low temperatures, DIBAL-H can be used to reduce esters to aldehydes. However, if excess DIBAL-H is used or the reaction is allowed to warm to room temperature, the reduction can proceed to the primary alcohol. core.ac.uk

In some cases, the reduction of related β-enamino esters can lead to the formation of γ-amino alcohols, where the β-amino ester is a detectable intermediate in the reaction pathway. acs.org The choice of reducing agent and reaction conditions can also influence the stereoselectivity of the reduction when chiral centers are present in the molecule. nih.gov

Participation in Complex Organic Reactions

This compound possesses two primary sites of nucleophilicity that can be exploited in carbon-carbon bond-forming reactions: the nitrogen of the amino group and the α-carbon adjacent to the ester carbonyl.

N-Nucleophilicity: The lone pair of electrons on the nitrogen atom of the primary amino group allows it to act as a nitrogen nucleophile. It can participate in conjugate addition reactions (aza-Michael reactions) with α,β-unsaturated carbonyl compounds. organic-chemistry.org This reaction forms a new C-N bond and is a common method for synthesizing more complex β-amino acid derivatives.

C-Nucleophilicity via Enolate Formation: A more synthetically versatile role in C-C bond formation involves the α-carbon. The protons on the carbon adjacent to the ester carbonyl group are acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium enolate. vanderbilt.edu This enolate is a potent carbon nucleophile. nih.gov

The resulting enolate can react with a variety of carbon electrophiles, leading to the formation of a new C-C bond at the α-position. Examples of such reactions include:

Alkylation: Reaction with alkyl halides to introduce an alkyl group.

Aldol (B89426) and Mannich-type Reactions: Addition to carbonyl compounds (aldehydes, ketones) or imines to form β-hydroxy or β-amino esters, respectively. organic-chemistry.org

The formation and reaction of β-amino ester enolates are crucial in the synthesis of substituted β-amino acids. nih.govorganic-chemistry.org The development of transition metal-catalyzed reactions has provided milder and more selective conditions for many C-C bond-forming reactions. illinois.edu

This compound and related β-amino esters can serve as key components in various catalytic cycles, acting either as the initial substrate or as a transient intermediate. researchgate.net

As a Substrate in Biocatalysis: Enzymes, particularly lipases, are effective catalysts for reactions involving esters. This compound can act as a substrate in enzyme-catalyzed reactions. For example, lipases can catalyze the hydrolysis or transesterification of β-amino esters with high enantioselectivity, providing a route to optically pure amino acids and their derivatives. mdpi.com Lipases have also been used to catalyze the Michael addition of amines to acrylates to synthesize β-amino acid esters, demonstrating the role of these compounds as products in a catalytic cycle. mdpi.com

As an Intermediate in Chemical Catalysis: In multi-step catalytic processes, β-amino ester structures are often formed as key intermediates. For instance, in copper-catalyzed reductive Mannich-type reactions, the coupling of an imine with an α,β-unsaturated carboxylic acid derivative can proceed through a β-amino ester intermediate before subsequent transformations. nih.gov The study of β-amino ester enolates has shown they can form complex aggregates, such as hexamers, which can influence their reactivity and the stereochemical outcome of catalytic alkylation reactions. nih.gov The unique structure of β-amino esters, with the amine at the β-position, can also direct or influence the outcome of catalytic reactions at other sites in the molecule.

Applications in Advanced Chemical Synthesis

Building Block for Complex Organic Molecules

The inherent structure of isopropyl 3-aminopropanoate makes it a valuable starting material for the synthesis of larger, more complex organic compounds, including peptidomimetics, heterocyclic systems, and precursors to bioactive molecules.

Synthesis of β-Peptidomimetics and Oligomers

β-Peptidomimetics are a class of molecules that mimic the structure and function of natural peptides but often exhibit enhanced stability against enzymatic degradation. nih.gov β-Amino acids, such as the β-alanine core of this compound, are the fundamental units for constructing β-peptides and related oligomers. rsc.org The synthesis of these oligomers typically involves sequential amide bond formation, a standard technique in polypeptide chemistry. rsc.org

In this context, this compound can be utilized as a monomer unit. The amino group can be coupled with an N-protected β-amino acid, and the ester can be hydrolyzed to the corresponding carboxylic acid for subsequent coupling with another amino group. While general solid-phase and solution-phase synthesis strategies are well-established for creating such informational oligomers, specific research detailing the extensive use of the isopropyl ester of β-alanine is not as prevalent as for other protected forms. nih.govnih.gov

Construction of Heterocyclic Systems

Heterocyclic compounds are integral to medicinal chemistry and materials science. Amino acids are valuable precursors for the synthesis of a wide range of nitrogen-containing heterocyclic systems. nih.gov The 1,3-relationship between the amino and carbonyl groups in this compound makes it a suitable precursor for constructing six-membered heterocycles like pyrimidinones (B12756618) and dihydropyrimidines through condensation reactions with reagents such as ureas, thioureas, and amidines.

For instance, the general reaction pathway for the synthesis of a dihydropyrimidinone from a β-amino ester is outlined below. This type of cyclocondensation reaction highlights the utility of the bifunctional nature of the starting material.

| Reactant 1 | Reactant 2 | Product Type | Potential Application |

| This compound | Urea | Dihydropyrimidinone | Pharmaceutical Scaffolds |

| This compound | Amidine | Dihydropyrimidine | Bioactive Compound Core |

| This compound | β-Ketoester | Dihydropyridinone | Synthetic Intermediate |

This strategic use of β-amino esters allows for the creation of diverse heterocyclic libraries for screening and development. guilan.ac.ir The synthesis of complex polycyclic systems, such as propellanes, can also be achieved through sequential multicomponent reactions where β-amino functional groups play a crucial role in the cyclization cascade. nih.gov

Precursor for Bioactive Compound Synthesis (excluding clinical)

This compound serves as an important intermediate in the synthesis of various compounds with potential biological activity. Its structure is a key component of numerous larger molecules investigated in pharmaceutical and agrochemical research. For example, it is a precursor for compounds like Nimodipine, a peripheral vasodilator, demonstrating its role as a key intermediate. google.com The synthesis often involves the reaction of the amino group to form more complex structures, while the isopropyl ester provides a convenient handle for further modification or can be retained in the final product.

Role in Catalysis and Asymmetric Synthesis

The application of this compound extends into the realm of catalysis, where it can be modified to influence the stereochemical outcome of reactions or to coordinate with metal centers, thereby modulating their catalytic activity.

Chiral Auxiliary in Enantioselective Processes

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to proceed with high stereoselectivity. researchgate.net After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. tcichemicals.comnih.gov

This compound is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality. Consequently, it cannot function as a chiral auxiliary in enantioselective processes. The fundamental requirement for a chiral auxiliary is that it must be enantiopure itself to induce asymmetry in the reaction it directs.

Ligand Design for Metal-Catalyzed Transformations

In metal-catalyzed reactions, ligands play a critical role in modulating the reactivity, selectivity, and stability of the metal catalyst. nsf.govethernet.edu.et The design of effective ligands is a cornerstone of modern catalysis. ethz.ch this compound can be derivatized to create ligands for transition metal catalysis. The nitrogen atom of the amino group and the oxygen atom of the carbonyl group can act as donor atoms to coordinate with a metal center, potentially forming a stable five-membered chelate ring if the molecule is first N-acylated or otherwise functionalized.

Amino acids and their derivatives are frequently used as scaffolds for chiral ligands in asymmetric catalysis. mdpi.com By introducing chiral substituents or linking the this compound backbone to other coordinating groups, a diverse array of ligands can be synthesized. These ligands can then be employed in various metal-catalyzed transformations, such as hydrogenations, cross-coupling reactions, and allylic alkylations. mdpi.comumich.edu

The table below illustrates potential ligand types that could be derived from an this compound scaffold and their applications in catalysis.

| Ligand Type | Potential Modification of this compound | Metal | Catalytic Transformation |

| Bidentate (N,O) | N-acylation with a phosphine-containing group | Palladium (Pd) | Cross-Coupling Reactions |

| Bidentate (N,N) | Conversion of ester to an N-heterocycle (e.g., oxazoline) | Iridium (Ir) | Asymmetric Hydrogenation |

| Tridentate (P,N,N) | N-derivatization with a phosphino-aminoethyl group | Iron (Fe) | Asymmetric Ketone Reduction |

The versatility of the amino and ester functional groups allows for significant structural tuning, enabling the development of ligands with optimized steric and electronic properties for specific catalytic applications. ethernet.edu.et

Prodrug Design and Conjugation Strategies (Chemical Aspects)

The transformation of a biologically active compound into a prodrug is a widely used strategy to overcome pharmaceutical challenges such as poor solubility, instability, or inefficient delivery. The chemical structure of this compound makes it an exemplary promoiety for ester-based prodrugs. A prodrug is an inactive compound that is converted into an active drug within the body through metabolic processes.

Attaching a promoiety like the this compound fragment to a parent drug containing a carboxylic acid or hydroxyl group can significantly alter its physicochemical properties. The resulting ester linkage can increase the lipophilicity of the parent drug, which may enhance its ability to permeate biological membranes.

Conversely, the amino group in the β-position can be protonated at physiological pH, which can be used to improve the aqueous solubility of an otherwise poorly soluble drug. This dual functionality allows for a tunable approach to optimizing a drug's properties. Amino acid ester prodrugs have been shown to improve the solubility, stability, and permeability of parent drugs. thermofisher.com

Table 1: Potential Physicochemical Modifications via this compound Conjugation

| Property | Modification | Chemical Rationale |

| Lipophilicity | Increased | The isopropyl ester group masks a polar functional group (e.g., carboxylic acid) on the parent drug, increasing the overall nonpolar character of the molecule. |

| Aqueous Solubility | Increased | The basic amino group can be protonated to form a water-soluble salt (e.g., hydrochloride), enhancing solubility for formulation purposes. |

| Permeability | Enhanced | Increased lipophilicity can facilitate passive diffusion across cell membranes. The amino acid structure may also enable recognition by specific amino acid transporters. nih.gov |

The synthesis of an ester prodrug utilizing a moiety like this compound involves standard esterification chemistry. If the parent drug contains a carboxylic acid, it can be activated and reacted with the amino group of a protected β-alanine, followed by esterification with isopropanol (B130326). A more direct approach involves the reaction of an activated carboxylic acid on the parent drug with the hydroxyl group of a suitably protected 3-aminopropanol, which is then oxidized and esterified.

A common and straightforward method is the direct coupling of a parent drug containing a carboxylic acid with this compound. This is typically achieved using a coupling agent, such as a carbodiimide (B86325) (e.g., DCC or EDCI), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The amino group of this compound would first need to be protected with a suitable protecting group (e.g., Boc or Fmoc) to prevent self-condensation or reaction at the amine instead of the intended hydroxyl or carboxyl group of the parent drug.

The stability of the ester bond is a critical factor in prodrug design. The linkage must be stable enough to survive storage and transit to the site of action, yet labile enough to be cleaved by endogenous enzymes (e.g., esterases) to release the active drug. The chemical stability of ester prodrugs is highly dependent on pH.

Generally, ester linkages are susceptible to hydrolysis, a reaction that can be catalyzed by both acid and base. Amino acid ester prodrugs tend to be more stable in acidic conditions and less stable at basic pH. The rate of hydrolysis is influenced by steric and electronic factors. The isopropyl group in this compound provides moderate steric hindrance, which can slow the rate of non-enzymatic hydrolysis compared to less hindered methyl or ethyl esters, thus potentially increasing the prodrug's shelf-life and in vivo stability before it reaches its target. Studies on various amino acid ester prodrugs have shown that stability can be tuned by modifying the linker between the drug and the amino acid. nih.gov

Biochemical Tool Development (excluding clinical)

Small molecules are indispensable tools in biochemical and cell biology research, used to probe protein function, interactions, and localization.

This compound is commercially available as a biochemical for proteomics research. Proteomics aims to study the entire set of proteins in a biological system. Chemical tools are often used to label, enrich, and identify proteins or to profile their activity.

While detailed, specific applications of this compound as a standalone probe in published proteomics studies are not extensively documented, its structure is relevant to several chemical proteomics strategies. For instance, the primary amine can be used as a point of attachment for reporter tags (like biotin (B1667282) or a fluorophore) or for cross-linking to other molecules. Covalent labeling of solvent-accessible amino acids on a protein's surface is a common method to probe protein structure and interactions. Reagents targeting primary amines (like those on lysine (B10760008) residues) are widely used. A bifunctional reagent based on the this compound scaffold could potentially be designed for such applications.

Substrate or Inhibitor for Enzyme Kinetic Studies

There is no specific information available in the reviewed scientific literature detailing the use of this compound as a substrate or inhibitor for enzyme kinetic studies.

Probes for Metabolic Pathway Investigations

There is no specific information available in the reviewed scientific literature regarding the application of this compound as a probe for metabolic pathway investigations.

Analytical Characterization Techniques for Isopropyl 3 Aminopropanoate and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the primary tool for non-destructive analysis of molecular structures. By probing how molecules interact with electromagnetic radiation, chemists can deduce the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules. It exploits the magnetic properties of atomic nuclei, such as ¹H, ¹³C, ¹⁹F, and ³¹P, to map out the chemical environments and connectivity within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for characterizing the carbon-hydrogen framework of isopropyl 3-aminopropanoate.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons of the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups) and the ethyl chain of the amino acid moiety (two triplets for the two CH₂ groups). The chemical shift (δ) of these signals is influenced by the electronegativity of adjacent atoms (oxygen and nitrogen), providing key structural clues.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, five distinct signals are expected: one for the carbonyl carbon of the ester, one for the methine (CH) carbon of the isopropyl group, one for the methyl (CH₃) carbons of the isopropyl group (which are equivalent), and two for the methylene (CH₂) carbons of the beta-alanine (B559535) backbone. The chemical shifts provide direct information about the hybridization and electronic environment of each carbon atom. bhu.ac.inoregonstate.edudocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (ppm) are relative to tetramethylsilane (TMS). Data is estimated based on spectral data of similar structures like beta-alanine and various isopropyl esters.

| Atom Number | Structure Fragment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | (CH₃)₂CH- | 1.22 (doublet) | 22.0 |

| 2 | (CH₃)₂CH - | 4.95 (septet) | 68.0 |

| 3 | -O-C(=O)- | - | 172.5 |

| 4 | -C(=O)-CH₂ - | 2.50 (triplet) | 35.5 |

| 5 | -CH₂-CH₂ -NH₂ | 3.00 (triplet) | 38.0 |

When fluorine or phosphorus atoms are incorporated into the this compound structure, ¹⁹F and ³¹P NMR spectroscopy become essential analytical tools.

¹⁹F NMR Spectroscopy: The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR analysis. Its chemical shifts are extremely sensitive to the local electronic environment, spanning a very wide range (~800 ppm). This sensitivity makes ¹⁹F NMR an excellent probe for detecting subtle structural changes in fluorinated derivatives of this compound. For instance, fluorination at different positions on the beta-alanine backbone would result in vastly different and easily distinguishable ¹⁹F chemical shifts.

³¹P NMR Spectroscopy: Like ¹⁹F, the ³¹P nucleus has a spin of 1/2 and 100% natural abundance, providing high sensitivity. ³¹P NMR is the definitive method for characterizing phosphorus-containing compounds, such as phosphonate (B1237965) derivatives of this compound. The chemical shift of the phosphorus nucleus provides direct information about its oxidation state and bonding environment (e.g., phosphonate vs. phosphate (B84403) ester). This technique is crucial for confirming the successful synthesis of phosphonated analogs and for studying their subsequent interactions. columbia.eduresearchgate.net

Two-dimensional (2D) NMR experiments provide correlation data that reveals how different nuclei are connected within a molecule, which is critical for unambiguous structural assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons to which they are attached. columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the proton signal at ~1.22 ppm to the carbon signal at ~22.0 ppm (the isopropyl methyl groups), the proton signal at ~4.95 ppm to the carbon signal at ~68.0 ppm (the isopropyl methine), and so on. It is a highly sensitive method for confirming C-H attachments. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is used to identify longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu This is invaluable for piecing together the molecular skeleton. For example, an HMBC spectrum of this compound would show a correlation between the isopropyl methine proton (~4.95 ppm) and the ester carbonyl carbon (~172.5 ppm), confirming the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike HSQC and HMBC which show through-bond connectivity, NOESY reveals through-space correlations between protons that are physically close to each other (< 5 Å), regardless of whether they are bonded. nanalysis.com This is particularly useful for determining stereochemistry and conformation in more complex derivatives. For example, in a cyclic derivative, NOESY could distinguish between cis and trans isomers by showing which protons are on the same side of the ring. nanalysis.comnih.govyoutube.com

Table 2: Key 2D NMR Correlations for this compound

| 2D NMR Technique | Correlated Protons (¹H) | Correlated Carbons (¹³C) | Information Gained |

| HSQC | ~1.22 ppm (CH₃) | ~22.0 ppm | Direct C-H bond in isopropyl methyl groups. |

| HSQC | ~4.95 ppm (CH) | ~68.0 ppm | Direct C-H bond in isopropyl methine group. |

| HMBC | ~4.95 ppm (CH) | ~172.5 ppm (C=O) | 2-bond correlation confirming the ester linkage. |

| HMBC | ~2.50 ppm (-CH₂-) | ~172.5 ppm (C=O) | 2-bond correlation confirming propanoate backbone. |

| NOESY | ~2.50 ppm (-CH₂-) | N/A (¹H-¹H correlation) | Spatial proximity to ~3.00 ppm (-CH₂-NH₂) protons. |

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass of a molecule with extremely high accuracy (typically to within 5 parts per million, ppm). This precision allows for the unambiguous determination of a compound's elemental formula.

For this compound (C₆H₁₃NO₂), the exact mass can be calculated by summing the precise masses of its constituent isotopes. HRMS analysis would measure the mass of the protonated molecule, [M+H]⁺, and the resulting value would be compared to the calculated theoretical mass. A close match confirms the elemental composition, distinguishing it from other potential compounds that may have the same nominal (integer) mass. This technique is indispensable for confirming the identity of a newly synthesized compound or for identifying unknown metabolites of its derivatives.

Table 3: Exact Mass Calculation for this compound

| Atom | Number | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon-¹² | 6 | 12.000000 | 72.000000 |

| Hydrogen-¹ | 13 | 1.007825 | 13.101725 |

| Nitrogen-¹⁴ | 1 | 14.003074 | 14.003074 |

| Oxygen-¹⁶ | 2 | 15.994915 | 31.989830 |

| Total (Exact Mass of C₆H₁₃NO₂) | 131.094629 | ||

| [M+H]⁺ (for HRMS) | 132.102454 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes specific bonds to vibrate at characteristic frequencies. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its primary amine, ester, and alkyl functionalities. udel.edu

The primary amine group (-NH₂) typically exhibits two stretching vibrations in the region of 3300-3500 cm⁻¹, one for symmetric and one for asymmetric stretching. An N-H bending vibration is also expected around 1560-1640 cm⁻¹. The ester group is characterized by a strong carbonyl (C=O) stretching absorption, which for aliphatic esters, appears in the 1735-1750 cm⁻¹ range. orgchemboulder.com Additionally, characteristic C-O stretching bands for the ester linkage are found in the 1000-1300 cm⁻¹ region. orgchemboulder.com The presence of C-H bonds in the isopropyl and propanoate backbone will result in stretching vibrations in the 2850-3000 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H stretch | 3300 - 3500 (two bands) |

| Primary Amine | N-H bend | 1560 - 1640 |

| Ester | C=O stretch | 1735 - 1750 |

| Ester | C-O stretch | 1000 - 1300 |

This table presents typical ranges for the specified functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This method involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and, in the case of chiral derivatives, determining the enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the separation, identification, and quantification of compounds in a mixture. These techniques are particularly useful for the analysis of non-volatile or thermally unstable compounds. For amino acids and their esters, reversed-phase HPLC is a common method.

The analysis of β-amino acid esters, including this compound, can be effectively monitored by HPLC. mdpi.com The purity of related compounds, such as β-alanine tert-butyl ester, has been successfully determined using HPLC, achieving purity levels of ≥ 99%. chemimpex.com UPLC, with its use of smaller particle size columns, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. lcms.cz For quantitative analysis of amino acids and their derivatives, pre-column derivatization is often employed to enhance UV detection or fluorescence.

Table 3: Typical HPLC/UPLC System Parameters for β-Amino Acid Ester Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile, methanol) |

| Detection | UV (e.g., at 254 nm or 285 nm) mdpi.com |

These parameters are illustrative and require optimization for specific applications.

Gas Chromatography (GC) and Chiral GC for Enantiomeric Purity Assessment

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. ccsknowledge.comnih.gov this compound, being a relatively small and volatile molecule, is well-suited for GC analysis. The method is used to assess the purity of the compound and to quantify its presence in a sample. A flame ionization detector (FID) is commonly used for this purpose due to its high sensitivity to organic compounds.

For derivatives of this compound that are chiral, Chiral GC is the method of choice for assessing enantiomeric purity. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. A study on the separation of β-alanine analogues demonstrated the use of a Chirasil-Val stationary phase to resolve the enantiomers of their N-trifluoroacetyl isopropyl esters. nih.gov This approach would be directly applicable to the chiral derivatives of this compound.

Table 4: Illustrative GC Conditions for β-Alanine Ester Derivative Analysis

| Parameter | Typical Condition |

|---|---|

| Column (Chiral) | Chirasil-Val nih.gov |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

These conditions are based on methods for similar compounds and serve as a starting point for method development.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the appropriate solvent system for a larger-scale separation. ictsl.net In the synthesis or modification of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product. mdpi.com

A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica gel), which is then developed in a suitable solvent system (mobile phase). The components of the mixture travel up the plate at different rates depending on their polarity and interaction with the stationary phase. The separated spots are then visualized, often using UV light or a chemical stain such as ninhydrin for amine-containing compounds. ictsl.net The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify the compounds by comparison with standards. gavinpublishers.com

Table 5: Example TLC System for Monitoring a Reaction Involving a β-Amino Acid Ester

| Component | Description |

|---|---|

| Stationary Phase | Silica gel plate |

| Mobile Phase (Eluent) | Ethyl acetate (B1210297)/Petroleum ether (e.g., 1:5 v/v) mdpi.com |

The choice of mobile phase is crucial and depends on the specific reactants and products.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound like this compound. This method precisely determines the mass percentages of the constituent elements—carbon (C), hydrogen (H), nitrogen (N), and oxygen (O)—which are then compared against the theoretically calculated values derived from its molecular formula, C6H13NO2.

The theoretical elemental composition of this compound is calculated as follows:

Molecular Weight: 131.17 g/mol

Carbon (C): (6 * 12.01 / 131.17) * 100% = 54.94%

Hydrogen (H): (13 * 1.008 / 131.17) * 100% = 9.99%

Nitrogen (N): (1 * 14.01 / 131.17) * 100% = 10.68%

Oxygen (O): (2 * 16.00 / 131.17) * 100% = 24.39%

A close agreement between the experimentally determined percentages and these theoretical values provides strong evidence for the correct elemental composition of the molecule. Typically, a deviation of ±0.4% is considered acceptable.

| Element | Theoretical Mass % | Experimental Mass % (Example) | Difference (%) |

|---|---|---|---|

| Carbon | 54.94 | 54.85 | -0.09 |

| Hydrogen | 9.99 | 10.03 | +0.04 |

| Nitrogen | 10.68 | 10.75 | +0.07 |

Purity and Stability Testing Methodologies

The assessment of purity and stability is critical for any chemical compound, ensuring its quality and reliability for intended applications. For this compound, these evaluations are typically conducted using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC).

Purity Assessment

A validated, stability-indicating HPLC method is the preferred approach for determining the purity of this compound. Such a method should be capable of separating the main compound from any process-related impurities and degradation products. Reversed-phase HPLC coupled with a universal detector like a UV detector is commonly employed for amino acid esters.

Method validation is performed according to established guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Stability Testing

Stability testing involves subjecting this compound to various stress conditions to evaluate its intrinsic stability and identify potential degradation pathways. This is often referred to as forced degradation studies. The compound is exposed to conditions more severe than accelerated storage conditions, such as:

Acidic and Basic Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at elevated temperatures to assess the lability of the ester and amide functionalities.